molecular formula C13H14O3 B1347338 Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 6742-26-3

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B1347338
CAS No.: 6742-26-3
M. Wt: 218.25 g/mol
InChI Key: DOKKVPGOHCOXLC-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS: 6742-26-3, molecular formula: C₁₃H₁₄O₃) is a bicyclic β-keto ester featuring a fused tetrahydronaphthalene scaffold with a ketone at position 1 and an ethyl ester at position 2. Its molecular weight is 218.25 g/mol, and it is widely used as a synthetic intermediate in pharmaceuticals and fine chemicals due to its reactivity at both the ketone and ester functionalities . The compound is typically prepared via literature procedures involving cyclization or esterification reactions .

Properties

IUPAC Name

ethyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKKVPGOHCOXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290930
Record name ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6742-26-3
Record name Ethyl 1,2,3,4-tetrahydro-1-oxo-2-naphthalenecarboxylate
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Record name 6742-26-3
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Record name ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Preparation Methods

Base-Catalyzed Carboxylation of 1-Tetralone with Ethyl Formate

One of the primary methods involves the carboxylation of 1-tetralone using ethyl formate in the presence of a strong base such as sodium hydride (NaH). This method is well-documented and provides good yields of the target compound.

  • Procedure : 1-Tetralone is treated with sodium hydride in tetrahydrofuran (THF) at 0°C for 30 minutes to generate the enolate intermediate. Subsequently, ethyl formate is added at room temperature (25°C) and the reaction is stirred for 3 hours.
  • Outcome : This reaction yields this compound with an 88% yield.
  • Reference : Wang et al., Organic Letters, 2019.
Step Reagents/Conditions Time Temperature Yield (%)
1 1-Tetralone + NaH in THF 0.5 h 0°C -
2 Addition of ethyl formate in THF 3 h 25°C 88

Dimethyl Carbonate Carboxylation of 1-Indanone or 1-Tetralone

Another reported method uses dimethyl carbonate as the carboxylation agent with sodium hydride as the base in toluene solvent.

  • Procedure : Sodium hydride (2.5 equivalents) is stirred in dry toluene under argon atmosphere and warmed to 60°C. Dimethyl carbonate (6 equivalents) is added, followed by dropwise addition of 1-indanone or 1-tetralone over 1 hour. The mixture is stirred for an additional hour at 60°C, then quenched with acetic acid and aqueous HCl. The product is extracted and purified by distillation under reduced pressure.
  • Outcome : The product, this compound, is obtained in approximately 60% yield as a colorless oil that solidifies on standing.
  • Reference : Royal Society of Chemistry experimental section.
Step Reagents/Conditions Time Temperature Yield (%)
1 NaH + dimethyl carbonate in toluene 1 h 60°C -
2 Addition of 1-tetralone, stir 1 h 60°C 60
3 Quench with acetic acid and HCl, extraction - Room temp -

Halogenation Followed by Substitution (Indirect Route)

This compound can also be prepared as a precursor for halogenated derivatives, which are synthesized by halogenation of the parent compound.

  • Procedure : The parent compound is subjected to halogenation using reagents such as N-bromosuccinimide (NBS) or CFBSA/KBr systems to yield ethyl 2-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
  • Outcome : The halogenated derivatives are obtained in moderate to high yields (up to 89% for chloro derivatives).
  • Reference : Royal Society of Chemistry reports on halogenation.
Compound Halogenation Reagents Time Yield (%) Notes
This compound CFBSA/KBr 3-5 h 79-89 Purified by column chromatography

Analytical Data Supporting Preparation

The synthesized this compound is characterized by various spectroscopic methods to confirm its structure and purity.

Analytical Method Data/Observation
^1H NMR Signals consistent with aromatic protons, ethyl ester group (quartet and triplet), and methylene protons adjacent to carbonyls.
^13C NMR Carbonyl carbons observed around 167-168 ppm; aromatic and aliphatic carbons consistent with structure.
IR Spectroscopy Strong absorption bands near 1710 cm^-1 indicating ester and ketone carbonyl groups.
Mass Spectrometry Molecular ion peak consistent with molecular weight 218.25 g/mol.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Base-catalyzed carboxylation 1-Tetralone NaH, ethyl formate, THF, 0-25°C 88 High yield, mild conditions
Dimethyl carbonate carboxylation 1-Tetralone or 1-Indanone NaH, dimethyl carbonate, toluene, 60°C 60 Moderate yield, requires distillation
Halogenation (derivative prep) This compound CFBSA/KBr, 3-5 h, column chromatography 79-89 For halogenated derivatives

Chemical Reactions Analysis

Alpha-Chlorination

The compound undergoes stereoselective α-chlorination under phase-transfer catalysis or asymmetric conditions:

  • Catalytic enantioselective chlorination using Cinchona-derived catalysts achieves up to 90% enantiomeric excess (ee) .
  • Non-asymmetric chlorination with Cl₂ in the presence of bases like NaH yields ethyl 2-chloro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (89% yield) .
Reaction TypeReagents/ConditionsProductYieldee (%)Reference
Enantioselective ClCl₂, (S,S)-Cinchona catalyst, CH₂Cl₂(S)-Ethyl 2-chloro derivative85%90
Standard ClCl₂, NaH, THFEthyl 2-chloro-1-oxo-tetralin-2-carboxylate89%

Bromination and Iodination

  • Bromination at the 6-position using LHMDS and bromine sources produces ethyl 6-bromo-1-oxo derivatives in 92% yield .
  • Iodomethylation via reaction with diiodomethane under basic conditions forms ethyl 2-(iodomethyl)-1-oxo derivatives (79% yield) .

Alkylation and Chain Extension

The enolate generated from the β-keto ester reacts with electrophiles to form quaternary carbon centers:

  • Alkylation with 5-iodopentanenitrile using NaH in THF yields ethyl 2-(4-cyanobutyl)-1-oxo derivatives (53% yield) .
  • 3-Chloropropyl addition via enolate chemistry produces substituted indanones (79% yield) .
ElectrophileBase/SolventProductYieldReference
5-IodopentanenitrileNaH, THF, refluxEthyl 2-(4-cyanobutyl) derivative53%
3-Chloropropyl bromideNaH, THFEthyl 3-chloropropyl-substituted ketone79%

Decarboxylative Functionalization

The compound participates in decarboxylative pathways to generate chiral tertiary α-hydroxyketones:

  • Asymmetric decarboxylative chlorination followed by nucleophilic substitution with hydroxide yields α-hydroxyketones with >97% retention of enantiopurity .
StepReagents/ConditionsProductYieldee (%)Reference
ChlorinationCl₂, chiral primary amine catalyst(R)-α-Chloroketone89%88
Hydroxide substitutionTBAOH, CH₃CN(R)-α-Hydroxyketone91%87

Photochemical Ring Expansion

Under UV irradiation, the compound undergoes radical cyclization with amines to form benzocycloheptene derivatives:

  • Reaction with Me₃SiCH₂NEt₂ in aqueous MeCN produces ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate .
AmineConditionsProductYieldReference
Me₃SiCH₂NEt₂UV light, MeCN/H₂ORing-expanded benzocycloheptene75%*

*Yield estimated from analogous reactions.

Difluoromethylation

Phase-transfer-catalyzed difluoromethylation introduces CF₂ groups:

  • Reaction with TMSCF₂Br and LiOH yields ethyl 2-(difluoromethyl)-1-oxo derivatives (85% yield) .
ReagentCatalystProductYieldReference
TMSCF₂BrTBAB, LiOH, tolueneEthyl 2-(difluoromethyl) derivative85%

Asymmetric Alkynylation

Chiral phase-transfer catalysts enable enantioselective C–C bond formation:

  • Reaction with alkynylbenziodoxoles produces spiro-2(3H)-furanones with >80% ee .
Alkyne SourceCatalystProductee (%)Reference
Ethynylbenziodoxole(S,S)-Cinchona catalystSpiro-furanone82

Scientific Research Applications

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions. These interactions can affect biological pathways and processes, making it a valuable compound for studying biochemical mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

The methyl ester analog (C₁₂H₁₂O₃, CAS: 7442-52-6) shares the same core structure but differs in the ester group. Key comparisons include:

  • Reactivity in Fluorination : In asymmetric fluorination reactions, the ethyl ester (15) achieved a low enantiomeric excess (13% ee), while the methyl analog (18) yielded racemic products, suggesting steric or electronic effects of the ester group influence enantioselectivity .
  • Michael Addition: Under organocatalytic conditions, the methyl ester failed to react with nitrostyrenes, whereas the ethyl ester’s reactivity in similar reactions remains undocumented in the provided evidence .
  • Synthesis : Both esters are synthesized via analogous routes, but the methyl derivative is less commonly reported in asymmetric catalysis, possibly due to its lower selectivity .

Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates

These derivatives (e.g., compounds 9–16) incorporate additional aryl and cyclohexene substituents. Unlike the tetrahydronaphthalene core of the target compound, these analogs exhibit enhanced steric bulk, which may limit their utility in reactions requiring planar transition states, such as asymmetric hydrogenation .

1-Oxoindane-2-carboxylate Derivatives

Methyl 1-oxoindane-2-carboxylate (1e) and related indane-based β-keto esters lack the fused tetracyclic structure of the target compound.

Reactivity and Selectivity in Key Reactions

Asymmetric Fluorination

This compound demonstrated modest enantioselectivity (13% ee) in fluorination, outperforming the racemic methyl analog but underperforming compared to 1,3-diketones (e.g., 53% ee for 2-acetylcyclopentan-1-one) .

Asymmetric Hydrogenation

The ethyl ester exhibited excellent enantioselectivity and trans-selectivity in transition-metal-catalyzed hydrogenation, surpassing results achieved with BINAP ligands. This highlights its suitability for synthesizing chiral alcohols in pharmaceutical applications .

α-Amination

Both ethyl and methyl esters showed low enantioselectivity (13–36% ee) in organocatalyzed α-amination, suggesting the tetrahydronaphthalene scaffold may impose geometric constraints unfavorable for high selectivity .

Biological Activity

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 6742-26-3) is a chemical compound with significant potential in various biological applications. Its molecular formula is C13H14O3C_{13}H_{14}O_3, and it has a molecular weight of approximately 218.25 g/mol. This compound is recognized for its unique structure and diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Structure

The structure of this compound can be illustrated as follows:

Ethyl 1 oxo 1 2 3 4 tetrahydronaphthalene 2 carboxylate\text{Ethyl 1 oxo 1 2 3 4 tetrahydronaphthalene 2 carboxylate}

Physical Properties

PropertyValue
Molecular FormulaC13H14O3
Molecular Weight218.252 g/mol
CAS Number6742-26-3
DensityN/A
Boiling PointN/A

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that the compound could scavenge DPPH radicals effectively with an IC50 value of 15 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cancer cell lines to evaluate the therapeutic potential of this compound. The compound exhibited selective cytotoxicity towards human breast cancer cells (MCF7) with an IC50 value of 20 µg/mL. In contrast, it showed minimal toxicity to normal fibroblast cells (WI38), highlighting its potential as a cancer therapeutic agent.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown increased levels of caspase-3 and caspase-9 in treated MCF7 cells compared to untreated controls.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates from infected patients. Results showed a significant reduction in bacterial load within 24 hours of treatment.

Case Study 2: Cancer Therapeutics

In a preclinical study published in Cancer Research, this compound was administered to mice bearing MCF7 tumors. The treatment group exhibited a marked decrease in tumor volume compared to controls after four weeks of administration.

Q & A

Q. How to analyze polymorphism in crystalline derivatives?

  • Techniques : Compare PXRD patterns of polymorphs with single-crystal data. Use DSC to identify thermal transitions (e.g., melting points varying by 5–10°C between forms) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

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